Timegadine is a chemical compound with the molecular formula C₁₄H₁₈N₄O₂S and the CAS number 71079-19-1. It is primarily recognized for its anti-inflammatory properties and has been studied for its potential therapeutic applications in various inflammatory conditions. Timegadine functions as a competitive inhibitor of cyclo-oxygenase and lipoxygenase enzymes, which are crucial in the metabolism of arachidonic acid, thereby reducing the production of pro-inflammatory mediators .
Timegadine can be synthesized through multiple synthetic routes. A common method involves the reaction of guanidines with 2-chloro-2,4,6-cycloheptatrien-1-one. This reaction typically requires specific conditions such as controlled temperature and the presence of solvents to facilitate the formation of the desired product.
Technical Details:
The molecular structure of Timegadine consists of a thiazole ring fused with a guanidine moiety. The arrangement of atoms contributes to its biological activity, particularly its ability to inhibit cyclo-oxygenase and lipoxygenase enzymes.
Timegadine undergoes several types of chemical reactions:
Common Reagents:
Timegadine acts primarily by inhibiting cyclo-oxygenase and lipoxygenase enzymes involved in the arachidonic acid pathway. This inhibition leads to a significant reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
In clinical studies, Timegadine has demonstrated substantial anti-inflammatory effects, notably in models of arthritis where it inhibited both primary and secondary lesions in experimental animals .
Relevant data indicates that Timegadine exhibits favorable pharmacokinetic properties, including good absorption and distribution within biological systems.
Timegadine has been explored for various scientific uses, particularly in pharmacology:
The ongoing research into Timegadine's efficacy and safety continues to expand its potential applications within medical science .
Timegadine (chemical name: (E)-2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(thiazol-2-yl)guanidine; CAS No. 71079-19-1) is a synthetic tri-substituted guanidine derivative with a molecular weight of 365.50 g/mol and the empirical formula C₂₀H₂₃N₅S [4] [10]. Its structure comprises three distinct moieties:
The guanidine core features a planar configuration with conjugated double bonds, facilitating competitive binding to arachidonic acid-metabolizing enzymes. This structural complexity classifies Timegadine as a novel small-molecule inhibitor distinct from conventional NSAIDs like ibuprofen or diclofenac, which typically lack guanidine functionalization [6] [8].
Table 1: Chemical Identity of Timegadine
Property | Value |
---|---|
IUPAC Name | (E)-2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(thiazol-2-yl)guanidine |
Molecular Formula | C₂₀H₂₃N₅S |
CAS Number | 71079-19-1 |
Exact Mass | 365.1674 g/mol |
Elemental Composition | C: 65.72%; H: 6.34%; N: 19.16%; S: 8.77% |
Synonyms | SR-1368, SR1368 |
Timegadine exerts unique anti-inflammatory effects by simultaneously inhibiting cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid (AA) cascade [2] [5] [9]. This dual action disrupts prostaglandin (PG) and leukotriene (LT) synthesis, as demonstrated in biochemical assays:
COX Inhibition
5-LOX Inhibition
Additional Effects on AA Metabolism
Table 2: Enzyme Inhibition Profile of Timegadine
Target | **Tissue Source | IC₅₀ | Biological Consequence |
---|---|---|---|
Cyclo-oxygenase | Rabbit platelets | 5 nM | Reduced prostaglandin synthesis |
Cyclo-oxygenase | Rat brain | 20 μM | Modulated central inflammation |
5-Lipoxygenase | Human neutrophils | 34 μM | Inhibited LTB₄ production |
12-Lipoxygenase | Horse platelets | 100 μM | Suppressed 12-HETE generation |
Chemotaxis | Human neutrophils | 300 μM | Impaired neutrophil migration |
Timegadine’s dual COX/LOX inhibition confers broader anti-inflammatory activity than classical NSAIDs, which typically target only COX [1] [3] [7]. Key differentiators include:
Disease-Modifying Activity in Rheumatoid Arthritis (RA)
Cellular Impacts Beyond Prostanoid Synthesis
Pharmacodynamic Superiority in Head-to-Head Trials
Table 3: Pharmacodynamic Comparison of Timegadine vs. NSAIDs in RA
Parameter | Timegadine | Naproxen | D-Penicillamine |
---|---|---|---|
Morning stiffness | Significant reduction | Mild reduction | Not reported |
Swollen joint count | Decreased (p < 0.05) | No change | Moderate decrease |
ESR/IgG reduction | Yes | No | Yes |
LTB₄ inhibition | Yes (IC₅₀ = 34 μM) | No | No |
Secondary RA lesions | Prevented in models | Not prevented | Partial prevention |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8